molecular formula C14H11N3O2 B099143 2-Phenazinecarboxylic acid, 3-amino-, methyl ester CAS No. 18450-09-4

2-Phenazinecarboxylic acid, 3-amino-, methyl ester

Cat. No. B099143
CAS RN: 18450-09-4
M. Wt: 253.26 g/mol
InChI Key: NUPNKAOEGIOPGA-UHFFFAOYSA-N
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Description

2-Phenazinecarboxylic acid, 3-amino-, methyl ester is a chemical compound with the molecular formula C13H11N3O2. It is commonly known as Methyl-3-amino-2-phenazinecarboxylate or MAPC. This compound has been extensively studied in scientific research due to its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of MAPC is not fully understood. However, studies have shown that it inhibits the activity of various enzymes and proteins involved in inflammation and tumor growth. MAPC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. MAPC has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the growth of new blood vessels that supply tumors.

Biochemical And Physiological Effects

MAPC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). MAPC has also been shown to inhibit the proliferation and migration of cancer cells. Additionally, MAPC has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages And Limitations For Lab Experiments

MAPC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it suitable for long-term storage. However, MAPC has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which limits its use in in vivo experiments.

Future Directions

There are several future directions for the study of MAPC. One potential direction is the development of new synthesis methods that improve the yield and solubility of MAPC. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of MAPC in vivo. This could help to determine the optimal dosage and administration route for MAPC. Additionally, further studies are needed to fully understand the mechanism of action of MAPC and its potential therapeutic applications.

Synthesis Methods

MAPC can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-amino-2-phenazinecarboxylic acid with methyl chloroformate in the presence of triethylamine. The reaction produces MAPC as a white crystalline solid with a yield of around 60%.

Scientific Research Applications

MAPC has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. MAPC has been studied as a potential treatment for various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

18450-09-4

Product Name

2-Phenazinecarboxylic acid, 3-amino-, methyl ester

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 3-aminophenazine-2-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)8-6-12-13(7-9(8)15)17-11-5-3-2-4-10(11)16-12/h2-7H,15H2,1H3

InChI Key

NUPNKAOEGIOPGA-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N

Canonical SMILES

COC(=O)C1=CC2=NC3=CC=CC=C3N=C2C=C1N

synonyms

3-Amino-2-phenazinecarboxylic acid methyl ester

Origin of Product

United States

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